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Compound of Interest

Compound Name: 3-Propylglutaric acid

CAS No.: 4165-98-4

Cat. No.: B1583904 Get Quote

Executive Summary
3-Propylglutaric acid (3-PGA) is a dicarboxylic acid derivative that serves as a pivotal

structural scaffold in modern medicinal chemistry. While historically regarded as a simple

alkylated derivative of glutaric acid, it has gained prominence as the primary chemical

precursor for Brivaracetam, a high-affinity SV2A ligand used in the treatment of epilepsy. This

guide explores its transition from a theoretical organic intermediate to a high-value

pharmaceutical building block, detailing its synthesis, physicochemical properties, and

application in asymmetric drug manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
3-PGA is a prochiral molecule. It possesses a plane of symmetry that renders it achiral in its

native state; however, it contains a prochiral center at the C3 position. This feature is exploited

in asymmetric synthesis, where desymmetrization (e.g., via enzymatic hydrolysis or mono-

amidation) yields chiral intermediates essential for stereoselective drug production.

Table 1: Physicochemical Specifications
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Property Specification

IUPAC Name 3-Propylpentanedioic acid

Common Name
3-Propylglutaric acid;

-Propylglutaric acid

CAS Registry Number 4165-98-4

Molecular Formula

Molecular Weight 174.19 g/mol

Physical State
Crystalline solid or viscous liquid (purity

dependent)

Melting Point 106–109 °C

Boiling Point ~321 °C (at 760 mmHg)

pKa Values pKa1 ≈ 4.3; pKa2 ≈ 5.4 (Predicted)

Solubility
Soluble in ethanol, DMSO, ethyl acetate;

Moderate in water

Historical Evolution & Discovery
The history of 3-PGA is best understood in two distinct eras: the Classical Organic Era and the

Neurological Renaissance.

The Classical Era (1920s–1980s)
The synthesis of 3-alkylglutaric acids was pioneered in the early 20th century by organic

chemists such as Day and Thorpe (1920), who established the general "Guareschi-Thorpe"

and related condensation methods to synthesize substituted glutaric acids.

Original Purpose: These early studies focused on understanding ring-chain tautomerism and

the effects of alkyl substitution on the stability of glutaric anhydrides.

Status: For decades, 3-PGA remained a laboratory curiosity and a generic intermediate for

polymer research and potential hypocholesterolemic agents (fibrates/statins analogs),
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though no major drug emerged from this specific scaffold during this period.

The Neurological Renaissance (1990s–Present)
The discovery of Gabapentin and Pregabalin (derivatives of 3-substituted GABA) triggered a

massive search for related analogs.

The Pivot: Researchers identified that the propyl analog of the isobutyl group (found in

Pregabalin) conferred unique binding properties when incorporated into the pyrrolidone ring

of "racetam" derivatives.

The Breakthrough: 3-PGA was identified as the starting material for Brivaracetam (UCB-

34714), a drug designed to target the Synaptic Vesicle Protein 2A (SV2A) with higher affinity

than Levetiracetam. This elevated 3-PGA from a generic chemical to a critical regulatory

starting material (RSM).

Synthesis & Manufacturing Protocols
Method A: Knoevenagel Condensation (Industrial
Standard)
This method is preferred for scale-up due to the availability of cheap starting materials:

valeraldehyde and ethyl cyanoacetate.

Protocol:

Condensation: React Valeraldehyde with Ethyl Cyanoacetate (or Diethyl Malonate) in the

presence of a base (piperidine or

-alanine) to form the

-unsaturated ester.

Michael Addition: Introduce a second equivalent of the active methylene compound (e.g.,

diethyl malonate) via Michael addition.

Hydrolysis & Decarboxylation: The resulting tetra-ester or cyano-ester is subjected to harsh

acid hydrolysis (conc. HCl or HBr, reflux, 12–24h).
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Result: Simultaneous hydrolysis of nitrile/ester groups and thermal decarboxylation yields

crude 3-Propylglutaric acid.

Purification: Recrystallization from toluene or water.

Method B: Desymmetrization to Brivaracetam
This workflow demonstrates the conversion of achiral 3-PGA into the chiral drug precursor.

Workflow:

Anhydride Formation: 3-PGA is dehydrated using acetic anhydride or acetyl chloride to form

3-propyldihydro-2H-pyran-2,6(3H)-dione (3-Propylglutaric anhydride).

Ammonolysis: The anhydride is treated with ammonia (gas or aqueous) to open the ring,

yielding 3-propylglutaric acid monoamide.

Resolution (Crucial Step): The racemic monoamide is resolved using a chiral amine (e.g.,

(R)-1-phenylethylamine) or via enzymatic hydrolysis to isolate the (S)-isomer.

Hoffmann Rearrangement: The chiral amide undergoes rearrangement to form the amino-

acid core of the final drug.

Technical Visualizations
Diagram 1: Synthesis Pathway of Brivaracetam from 3-
PGA
This diagram illustrates the transformation of the achiral 3-PGA scaffold into the active

pharmaceutical ingredient.
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Caption: The conversion of achiral 3-Propylglutaric acid into the chiral anticonvulsant

Brivaracetam via desymmetrization.

Diagram 2: Structural Homology (Gabapentinoids)
Comparison of 3-PGA with related precursors highlights the importance of the alkyl chain

length (Propyl vs. Isobutyl).
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Caption: Structural relationship between glutaric acid derivatives and major neurological drugs.

Biological Significance & Mechanism
Role as SV2A Ligand Precursor
The biological value of 3-PGA is indirect but critical. It provides the propyl-substituted carbon

backbone required for Brivaracetam's binding affinity.

Mechanism: Brivaracetam binds to the Synaptic Vesicle Protein 2A (SV2A) in the brain.[1]

The propyl group (derived from 3-PGA) fits into a specific hydrophobic pocket of the SV2A
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protein, contributing to a binding affinity 15–30 times higher than that of its predecessor,

Levetiracetam (which possesses an ethyl group).

Causality: The switch from an ethyl (Levetiracetam) to a propyl (Brivaracetam) side chain—

enabled by using 3-PGA as the starting material—is the primary driver of the drug's

enhanced potency and lipophilicity.

Historical/Secondary Activities
Hypocholesterolemic Agents: Early patents referenced 3-PGA derivatives as potential

inhibitors of cholesterol biosynthesis, likely targeting enzymes similar to HMG-CoA reductase

or acting as PPAR agonists (fibrates). However, these applications have been largely

superseded by statins.

Virucidal Activity: Like unmodified glutaric acid, 3-PGA exhibits weak virucidal activity at low

pH (acidulant effect), but this is not a primary pharmacological application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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